molecular formula CH2N2 B3332083 Azanylformonitrile CAS No. 87009-57-2

Azanylformonitrile

Cat. No.: B3332083
CAS No.: 87009-57-2
M. Wt: 45.020 g/mol
InChI Key: XZMCDFZZKTWFGF-VMIGTVKRSA-N
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Description

Azanylformonitrile, also known as cyanamide, is an organic compound with the molecular formula CH₂N₂. It is a colorless solid that is soluble in water and exhibits a variety of chemical properties that make it useful in different industrial and scientific applications. This compound is known for its role as an intermediate in the synthesis of various chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azanylformonitrile can be synthesized through several methods. One common method involves the reaction of calcium cyanamide with water, which produces this compound and calcium hydroxide as by-products. The reaction is as follows:

CaCN2+H2OCH2N2+Ca(OH)2\text{CaCN}_2 + \text{H}_2\text{O} \rightarrow \text{CH}_2\text{N}_2 + \text{Ca(OH)}_2 CaCN2​+H2​O→CH2​N2​+Ca(OH)2​

Another method involves the hydrolysis of dicyandiamide under acidic or basic conditions to yield this compound. The reaction conditions typically involve heating the dicyandiamide in the presence of a strong acid or base.

Industrial Production Methods: In industrial settings, this compound is often produced by the hydrolysis of calcium cyanamide. The process involves the controlled addition of water to calcium cyanamide, followed by purification steps to isolate the this compound. This method is favored due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Azanylformonitrile undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce cyanogen or other nitrogen-containing compounds.

    Reduction: It can be reduced to form amines or other nitrogenous compounds.

    Substitution: this compound can participate in substitution reactions where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products:

    Oxidation Products: Cyanogen, nitrogen oxides.

    Reduction Products: Amines, hydrazines.

    Substitution Products: Alkyl cyanamides, halogenated cyanamides.

Scientific Research Applications

Azanylformonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in biological processes and as a precursor to biologically active molecules.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of alcoholism.

    Industry: Utilized in the production of resins, adhesives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of azanylformonitrile involves its ability to interact with various molecular targets and pathways. In biological systems, it can inhibit certain enzymes and interfere with metabolic processes. For example, this compound is known to inhibit aldehyde dehydrogenase, an enzyme involved in alcohol metabolism, which makes it useful in the treatment of alcoholism. Additionally, its ability to form reactive intermediates allows it to participate in various chemical reactions that can lead to the formation of biologically active compounds.

Comparison with Similar Compounds

Azanylformonitrile can be compared with other similar compounds, such as:

    Dicyandiamide: A dimer of this compound, used in the production of melamine and other chemicals.

    Calcium Cyanamide: A precursor to this compound, used in agriculture as a fertilizer and in the synthesis of other chemicals.

    Hydrazine: A related nitrogen-containing compound with applications in rocket fuel and chemical synthesis.

Uniqueness: this compound is unique due to its versatility and reactivity, which allows it to participate in a wide range of chemical reactions. Its ability to act as an intermediate in the synthesis of various compounds makes it valuable in both research and industrial applications.

Properties

IUPAC Name

(15N)azanylformonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2N2/c2-1-3/h2H2/i1+1,2+1,3+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMCDFZZKTWFGF-VMIGTVKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](#[15N])[15NH2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745933
Record name (~13~C,~15~N_2_)Cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

45.020 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87009-57-2
Record name (~13~C,~15~N_2_)Cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87009-57-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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